tert-Butyl 4-(2-chlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate tert-Butyl 4-(2-chlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 864830-05-7
VCID: VC8142692
InChI: InChI=1S/C16H20ClNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-8H,9-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2Cl
Molecular Formula: C16H20ClNO2
Molecular Weight: 293.79 g/mol

tert-Butyl 4-(2-chlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

CAS No.: 864830-05-7

Cat. No.: VC8142692

Molecular Formula: C16H20ClNO2

Molecular Weight: 293.79 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-chlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate - 864830-05-7

Specification

CAS No. 864830-05-7
Molecular Formula C16H20ClNO2
Molecular Weight 293.79 g/mol
IUPAC Name tert-butyl 4-(2-chlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C16H20ClNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-8H,9-11H2,1-3H3
Standard InChI Key NNGDEWCUQYKPDO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, tert-butyl 4-(2-chlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate, reflects its bicyclic structure, which combines a dihydropyridine ring with a chlorinated aromatic system. Key identifiers include:

PropertyValue
CAS No.864830-05-7
Molecular FormulaC16H20ClNO2\text{C}_{16}\text{H}_{20}\text{ClNO}_2
Molecular Weight293.79 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2Cl
InChIKeyNNGDEWCUQYKPDO-UHFFFAOYSA-N

The Boc group at the 1-position of the dihydropyridine ring enhances solubility in organic solvents and stabilizes the amine during synthetic transformations. The 2-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Spectroscopic and Computational Data

  • Nuclear Magnetic Resonance (NMR): The 1H^1\text{H}-NMR spectrum exhibits characteristic signals for the tert-butyl group (δ ~1.45 ppm, singlet), aromatic protons (δ 7.20–8.80 ppm), and dihydropyridine protons (δ 2.10–4.15 ppm).

  • Mass Spectrometry: Electrospray ionization (ESI) yields a molecular ion peak at m/z 293.79, consistent with the molecular weight.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of tert-butyl 4-(2-chlorophenyl)-5,6-dihydropyridine-1-carboxylate involves a multi-step sequence centered on constructing the dihydropyridine core. A representative approach includes:

  • Condensation Reaction: Reacting 2-chlorobenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) in the presence of ammonium acetate to form the dihydropyridine ring via the Hantzsch synthesis.

  • Boc Protection: Introducing the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine).

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 4-position of the dihydropyridine ring requires precise control of reaction conditions, such as temperature and catalyst choice.

  • Yield Improvement: Pilot studies report moderate yields (~50–60%), necessitating optimization of solvent systems (e.g., DMF or THF) and stoichiometric ratios.

Applications in Pharmaceutical and Materials Science

Drug Discovery Intermediates

The Boc-protected dihydropyridine scaffold is a versatile building block for bioactive molecules. For example:

  • Calcium Channel Modulators: Structural analogs of nifedipine, a dihydropyridine-based antihypertensive agent, leverage the chlorophenyl group for enhanced receptor binding.

  • Antimicrobial Agents: The electron-deficient aromatic system may interact with bacterial enzymes, as seen in MenA inhibitors targeting Mycobacterium tuberculosis .

Materials Chemistry

  • Ligand Design: The compound’s nitrogen-rich framework facilitates coordination with transition metals, enabling applications in catalysis (e.g., palladium-catalyzed cross-couplings).

  • Polymer Synthesis: Functionalization of the dihydropyridine ring introduces crosslinking sites for high-performance polymers.

Future Research Directions

Biological Activity Profiling

  • Kinase Inhibition Screening: Computational docking studies suggest potential interactions with ATP-binding pockets in kinases, warranting experimental validation.

  • Anticancer Evaluation: Testing against cancer cell lines (e.g., MCF-7 or HeLa) could reveal antiproliferative effects linked to ROS generation.

Process Chemistry Innovations

  • Continuous Flow Synthesis: Microreactor technology may enhance yield and reduce reaction times compared to batch methods.

  • Green Chemistry: Exploring biocatalytic routes (e.g., enzymatic Boc protection) to minimize solvent waste.

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